molecular formula C10H7BrO3S B8218954 6-Bromo-4-oxothiochromane-2-carboxylic acid

6-Bromo-4-oxothiochromane-2-carboxylic acid

Cat. No.: B8218954
M. Wt: 287.13 g/mol
InChI Key: WJKLDGDSRJNIJO-UHFFFAOYSA-N
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Description

6-Bromo-4-oxothiochromane-2-carboxylic acid is a chemical compound with the molecular formula C10H7BrO3S and a molecular weight of 287.13 g/mol . This compound is characterized by the presence of a bromine atom, a carboxylic acid group, and a thiochromane ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oxothiochromane-2-carboxylic acid typically involves the bromination of 4-oxothiochromane-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the thiochromane ring . The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-oxothiochromane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-4-oxothiochromane-2-carboxylic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-oxothiochromane-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-oxothiochromane-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-bromo-4-oxo-2,3-dihydrothiochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKLDGDSRJNIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=C(C1=O)C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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